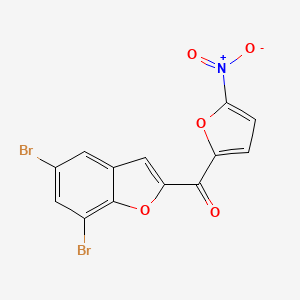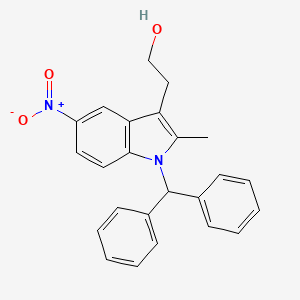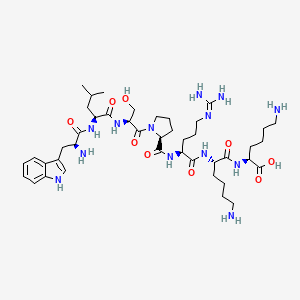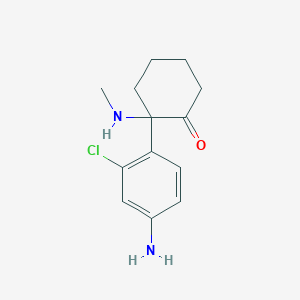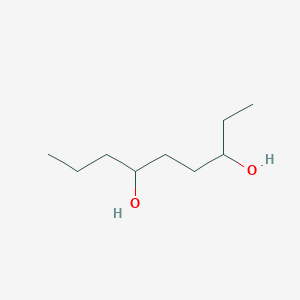
3,6-Nonanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Nonanediol is an organic compound with the molecular formula C₉H₂₀O₂ It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a nine-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,6-Nonanediol can be synthesized through several methods. One common approach involves the reduction of 3,6-nonanedione using a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound can be produced via catalytic hydrogenation of 3,6-nonanedione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Nonanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,6-nonanedione using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form nonane using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: 3,6-Nonanedione.
Reduction: Nonane.
Substitution: 3,6-Dichlorononane.
Wissenschaftliche Forschungsanwendungen
3,6-Nonanediol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,6-Nonanediol involves its interaction with various molecular targets. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups, leading to the formation of 3,6-nonanedione. In reduction reactions, the hydroxyl groups are removed, resulting in the formation of nonane. These reactions are facilitated by specific enzymes or chemical reagents that target the hydroxyl groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,9-Nonanediol: Another diol with hydroxyl groups at the first and ninth positions.
1,3-Nonanediol: A diol with hydroxyl groups at the first and third positions.
1,5-Nonanediol: A diol with hydroxyl groups at the first and fifth positions.
Uniqueness
3,6-Nonanediol is unique due to the positioning of its hydroxyl groups at the third and sixth carbon atoms. This specific arrangement imparts distinct chemical properties and reactivity compared to other nonanediol isomers .
Eigenschaften
CAS-Nummer |
4469-85-6 |
|---|---|
Molekularformel |
C9H20O2 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
nonane-3,6-diol |
InChI |
InChI=1S/C9H20O2/c1-3-5-9(11)7-6-8(10)4-2/h8-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
YKEWIFGQPMVBEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC(CC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






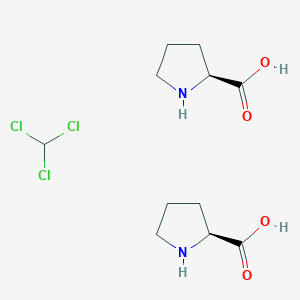

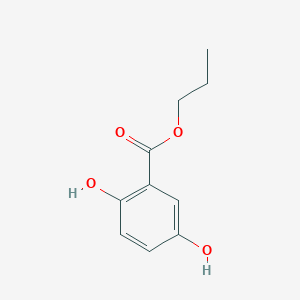
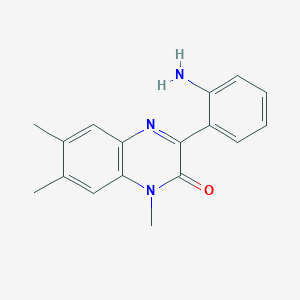
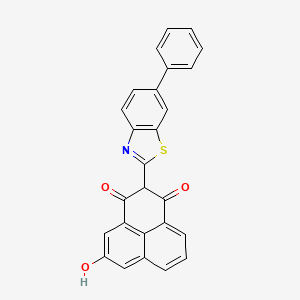
![N,N-dimethyl-2-[3-(1-pyridin-2-ylethenyl)-1-benzothiophen-2-yl]ethanamine](/img/structure/B14178333.png)
